molecular formula C13H20Cl2N2 B1423663 2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride CAS No. 1159823-70-7

2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride

Cat. No. B1423663
CAS RN: 1159823-70-7
M. Wt: 275.21 g/mol
InChI Key: OSPAKUAJRJRURC-UHFFFAOYSA-N
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Description

“2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride” is a chemical compound with the molecular formula C13H20Cl2N2 . It is also known by its CAS number 1159823-70-7 .


Molecular Structure Analysis

The InChI code for “2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride” is 1S/C13H18N2.2ClH/c1-2-5-12(6-3-1)9-15-10-13(11-15)7-4-8-14-13;;/h1-3,5-6,14H,4,7-11H2;2*1H . The canonical SMILES representation is C1CC2(CN(C2)CC3=CC=CC=C3)NC1.Cl.Cl .


Physical And Chemical Properties Analysis

The molecular weight of “2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride” is 275.21 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . The exact mass is 274.1003540 g/mol .

Scientific Research Applications

Comprehensive Analysis of 2-Benzyl-2,5-diaza-spiro[3.4]octane Dihydrochloride Applications

2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride, also known as 2-Benzyl-2,5-diazaspiro[3.4]octane, is a compound with the CAS number 1159823-70-7 . It is a spirocyclic compound that has garnered interest in various scientific research fields due to its unique structure and potential applications. Below is a detailed analysis of its applications across different scientific domains.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

2-benzyl-2,5-diazaspiro[3.4]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-5-12(6-3-1)9-15-10-13(11-15)7-4-8-14-13;;/h1-3,5-6,14H,4,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPAKUAJRJRURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C2)CC3=CC=CC=C3)NC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679383
Record name 2-Benzyl-2,5-diazaspiro[3.4]octane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride

CAS RN

1159823-70-7
Record name 2-Benzyl-2,5-diazaspiro[3.4]octane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 4M solution of HCl in EtOAc (2 L) was added to a solution of tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate (Intermediate 50, 195 g, 644.8 mmol) in EtOAc (0.5 L) and the mixture was stirred for 12 h. The resulting solid was collected by filtration and washed with tert-butylmethyl ether (2 L) to give the title salt (170 g, 96%) as white solid; 1H NMR: (d4-methanol) 2.04-2.11 (2H, m), 2.41 (2H, t), 3.39 (2H, t), 4.33 (2H, s), 4.81-4.88 (2H, m), 7.49-7.58 (5H, m).
[Compound]
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solution
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195 g
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2 L
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0.5 L
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96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride
Reactant of Route 2
2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride
Reactant of Route 3
2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride
Reactant of Route 5
2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride

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